N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide
Overview
Description
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity of molecules due to its electron-withdrawing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide typically involves the reaction of aniline derivatives with trifluoroacetic anhydride and sulfonyl chlorideThe final step involves the sulfonylation and acetylation of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines and substituted phenyl derivatives .
Scientific Research Applications
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new drugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The trifluoromethyl group enhances the compound’s ability to penetrate bacterial cell walls, making it more effective .
Comparison with Similar Compounds
Similar Compounds
- N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide
- N-[4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide
Uniqueness
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide is unique due to its combination of a nitro group, a trifluoromethyl group, and a sulfonyl group, which together enhance its biological activity and make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O5S/c1-9(21)19-11-3-5-12(6-4-11)26(24,25)14-7-2-10(15(16,17)18)8-13(14)20(22)23/h2-8H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDCQAJTDQOMLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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